molecular formula C8H4BrF2NO B1377233 4-Bromo-2-(difluoromethoxy)benzonitrile CAS No. 1261494-95-4

4-Bromo-2-(difluoromethoxy)benzonitrile

Cat. No. B1377233
M. Wt: 248.02 g/mol
InChI Key: LBXXMNAPNXRKPB-UHFFFAOYSA-N
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Description

“4-Bromo-2-(difluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 1261494-95-4 . It has a molecular weight of 248.03 and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “4-Bromo-2-(difluoromethoxy)benzonitrile” is 1S/C8H4BrF2NO/c9-6-2-1-5 (4-12)7 (3-6)13-8 (10)11/h1-3,8H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Bromo-2-(difluoromethoxy)benzonitrile” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.

Scientific Research Applications

Application 1: Pd-Catalyzed Direct Arylations of Heteroarenes

  • Summary of the Application : This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence in important pharmaceutical compounds .
  • Methods of Application : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored. High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
  • Results or Outcomes : Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide .

Application 2: Synthesis of Pharmaceuticals

  • Summary of the Application : This compound is commonly used in the pharmaceutical industry to produce drugs such as anticancer agents, antifungal agents, and antiviral agents .
  • Results or Outcomes : The outcomes of these processes are various pharmaceutical drugs that have important therapeutic effects .

Application 3: Synthesis of Agrochemicals

  • Summary of the Application : The compound is also used in the agrochemical industry to produce pesticides and herbicides .
  • Methods of Application : Similar to pharmaceutical synthesis, the methods of application can vary widely. It often involves reactions with other compounds to produce the desired agrochemical product .
  • Results or Outcomes : The outcomes of these processes are various agrochemicals that are used to protect crops and improve agricultural productivity .

Application 4: Synthesis of Dyes and Pigments

  • Summary of the Application : This compound is used in the dye and pigment industry to produce various types of dyes and pigments .
  • Results or Outcomes : The outcomes of these processes are various dyes and pigments that are used in a variety of industries, including textiles, plastics, and printing .

Application 5: Synthesis of Rubber Chemicals

  • Summary of the Application : The compound is used in the rubber industry to produce various types of rubber chemicals .
  • Results or Outcomes : The outcomes of these processes are various rubber chemicals that are used to improve the properties and performance of rubber products .

Application 6: Catalyst in Various Chemical Reactions

  • Summary of the Application : This compound can be used as a catalyst in various chemical reactions .
  • Results or Outcomes : The outcomes of these processes are various chemical products that are synthesized more efficiently and effectively .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXXMNAPNXRKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(difluoromethoxy)benzonitrile

CAS RN

1261494-95-4
Record name 4-bromo-2-(difluoromethoxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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